molecular formula C10H10ClNO3 B8230273 Methyl(S)-2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate

Methyl(S)-2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate

Cat. No.: B8230273
M. Wt: 227.64 g/mol
InChI Key: GYGOYMWNPXCNMW-ZCFIWIBFSA-N
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Description

Methyl 2-[(3S)-6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl]acetate is a chemical compound that belongs to the class of heterocyclic compounds It features a furo[3,2-b]pyridine core structure, which is a fused bicyclic system containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(S)-2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a chlorinated pyridine derivative, which undergoes a cyclization reaction with a suitable dihydrofuran precursor in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3S)-6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives depending on the nucleophile employed .

Scientific Research Applications

Methyl 2-[(3S)-6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl(S)-2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate
  • 2-((2R,3S)-6-Chloro-2-methyl-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetic acid

Uniqueness

Methyl 2-[(3S)-6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl]acetate is unique due to its specific furo[3,2-b]pyridine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

methyl 2-[(3S)-6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-14-9(13)2-6-5-15-8-3-7(11)4-12-10(6)8/h3-4,6H,2,5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGOYMWNPXCNMW-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1COC2=C1N=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1COC2=C1N=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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